

# Non-canonical functions of ADP-ribose

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An In-depth Technical Guide to the Non-canonical Functions of **ADP-ribose**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

ADP-ribosylation, a post-translational modification once primarily associated with poly(**ADP-ribose**) (PAR) in the DNA damage response, is now understood to encompass a broader signaling repertoire with significant non-canonical functions. This guide delves into the core mechanisms of these less-characterized pathways, including mono-ADP-ribosylation (MARylation) signaling, the role of free **ADP-ribose** as a second messenger, and the modification of non-protein substrates like nucleic acids. We provide a detailed overview of the key enzymatic players—the "writers," "erasers," and "readers"—that govern these processes. Furthermore, this document summarizes key quantitative data, presents detailed experimental protocols for studying these pathways, and uses visualizations to clarify complex signaling networks, offering a vital resource for researchers and therapeutic development professionals.

## Introduction: Beyond PARylation

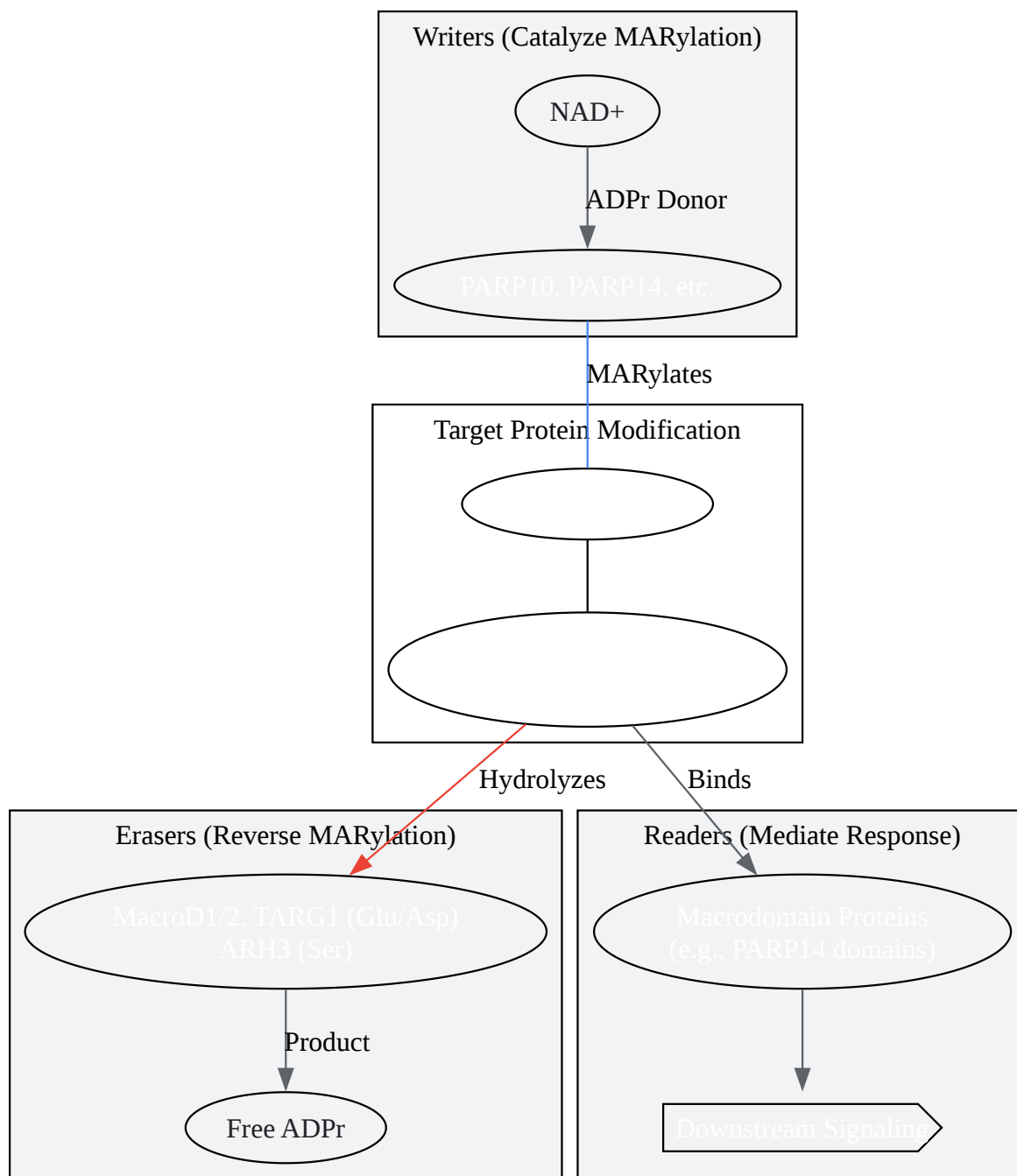
ADP-ribosylation is the enzymatic transfer of one or more **ADP-ribose** (ADPr) moieties from nicotinamide adenine dinucleotide (NAD<sup>+</sup>) to a substrate.[1] While the canonical function, poly-ADP-ribosylation (PARylation) catalyzed by PARP1 and PARP2 in DNA repair is well-documented, a majority of the 17 human PARP family members are mono-ADP-ribosyltransferases (mARTs).[2][3] These enzymes catalyze MARylation, the transfer of a single ADPr unit, which governs a distinct and diverse set of cellular functions.[4] Non-canonical ADP-ribosylation signaling extends beyond protein modification to include the generation of free

ADPr as a signaling molecule and the direct modification of nucleic acids, opening new avenues in cellular regulation and disease pathology.[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Mono-ADP-ribosylation (MARylation) Signaling

MARylation is a reversible post-translational modification that modulates protein activity, localization, and interaction networks, thereby regulating key cellular processes like signal transduction and stress responses.[\[2\]](#)[\[8\]](#) The dynamic nature of MARylation is controlled by a triad of enzymes: writers, erasers, and readers.

- **Writers (ARTDs/PARPs):** These enzymes catalyze the transfer of ADPr to target proteins. PARP10 (ARTD10) is a prototypical mART, lacking the catalytic glutamate residue required for polymer formation and instead employing substrate-assisted catalysis.[\[2\]](#)[\[9\]](#) Other key mARTs include PARP3, PARP6-12, and PARP14-16.[\[4\]](#) These enzymes are implicated in diverse pathways, from cell cycle regulation to antiviral responses.[\[4\]](#)[\[9\]](#)
- **Erasers (Hydrolases):** This modification is reversed by specific hydrolases. The macrodomain-containing enzymes MacroD1, MacroD2, and TARG1 remove ADPr from acidic residues (glutamate, aspartate).[\[2\]](#)[\[3\]](#) ADP-ribosylhydrolase 3 (ARH3) is uniquely responsible for removing serine-linked MARylation (Ser-ADPr).[\[5\]](#)[\[10\]](#)[\[11\]](#)
- **Readers (Binding Modules):** Proteins containing macrodomains can act as "readers," non-covalently binding to ADP-ribosylated substrates to mediate downstream signaling events.[\[2\]](#) For example, the macrodomains of ARTD8 (PARP14) have been identified as specific binding modules for MARylated substrates.[\[2\]](#)

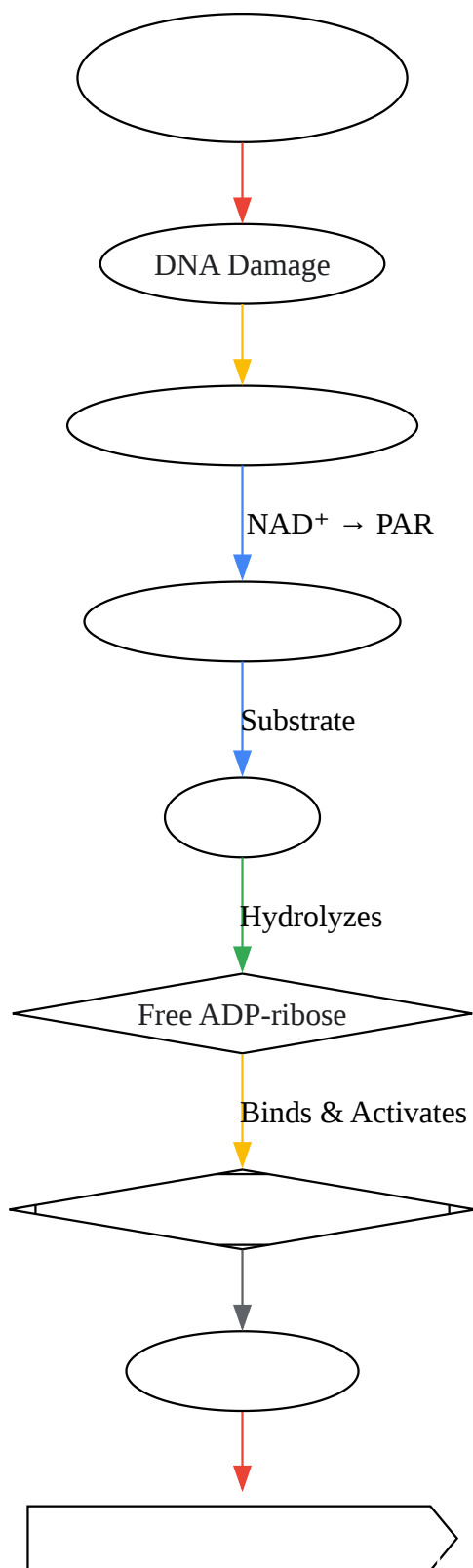


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## Free ADP-ribose as a Signaling Molecule

Free **ADP-ribose**, generated from the breakdown of PAR by PARG or the reversal of PARylation, is not merely a metabolic byproduct but an important second messenger.<sup>[12][13]</sup> Its primary function is the activation of the transient receptor potential melastatin 2 (TRPM2) channel, a Ca<sup>2+</sup>-permeable non-selective cation channel.<sup>[14]</sup>

Under conditions of oxidative stress, DNA damage triggers the activation of PARP1, leading to extensive PARylation.<sup>[12]</sup> The subsequent rapid degradation of PAR chains by PARG releases large amounts of free ADPr.<sup>[13]</sup> This ADPr binds to the C-terminal NUDT9 homology domain of the TRPM2 channel, causing channel opening and an influx of Ca<sup>2+</sup>.<sup>[12][14]</sup> This Ca<sup>2+</sup> influx is a critical signal implicated in various physiological and pathological processes, including immune cell activation, insulin secretion, and oxidative stress-induced cell death.<sup>[14][15]</sup> While cyclic **ADP-ribose** (cADPR) has also been suggested to activate TRPM2, it requires exceedingly high concentrations (EC<sub>50</sub> ≈ 700 μM) and is considered unlikely to be a primary physiological activator alone.<sup>[16]</sup>

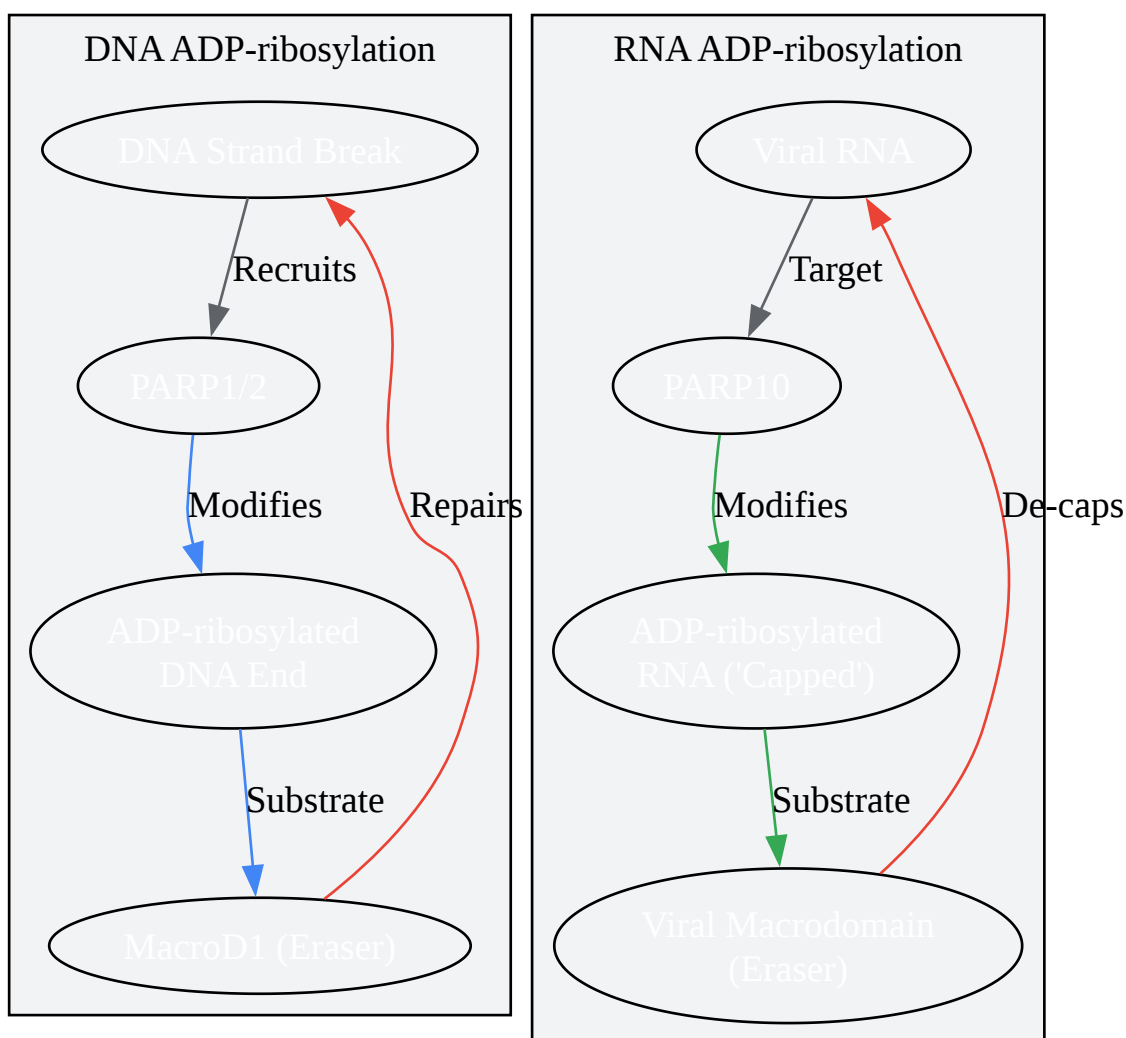


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## ADP-ribosylation of Non-Protein Substrates

Recent evidence has expanded the targets of ADP-ribosylation beyond proteins to include nucleic acids.[5][6][7] This represents a significant non-canonical function with roles in genome stability and antiviral defense.

- DNA ADP-ribosylation: PARPs can directly ADP-ribosylate DNA ends.[5] This modification may serve to protect DNA ends from nuclease activity or recruit DNA repair factors.[5] The hydrolase MacroD1 has been shown to remove ADPr from phosphorylated double-stranded DNA ends in vitro, suggesting a role in this non-canonical DNA repair pathway.[17]
- RNA ADP-ribosylation: Certain enzymes, including PARP10, can attach an **ADP-ribose** moiety to the terminal phosphate of RNA molecules.[5] This "RNAylation" is hypothesized to function as a non-canonical RNA cap.[5][6] In the context of viral infection, this modification of viral RNA could inhibit its translation or trigger an antiviral immune response.[5] Correspondingly, some viral macrodomains have evolved to counteract this host defense mechanism by removing the modification.[5]



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## Quantitative Data Summary

The following tables summarize key quantitative parameters related to non-canonical ADP-ribosylation enzymes and processes.

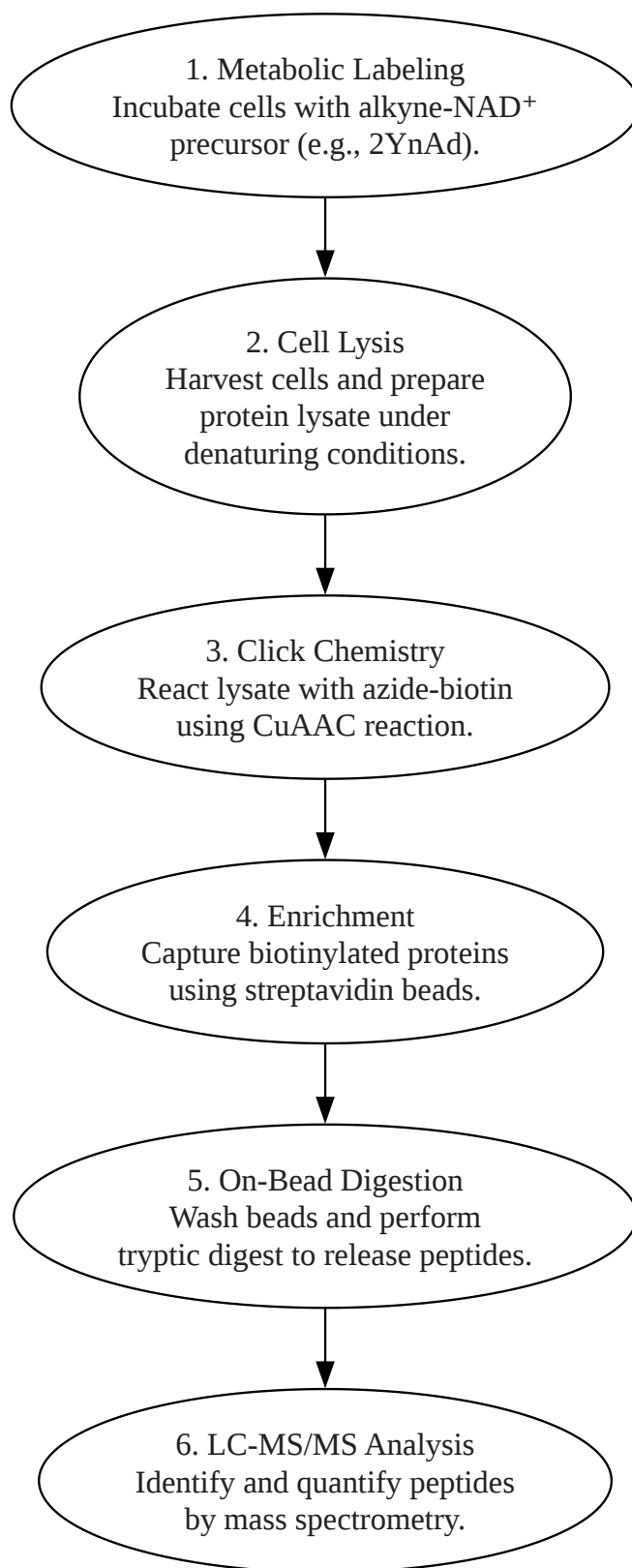
Enzyme/Process	Parameter	Value	Substrate/Ligand	Source(s)
TRPM2 Activation	EC <sub>50</sub>	~700 $\mu$ M	cADPR	[16]
Hydrolase Specificity	Activity	Strong	Ser-ADPr	[10][11]
Activity	No Activity	Glu/Arg/Lys-ADPr	[10]	
MacroD1/D2	Activity	Active	Glu/Asp-ADPr	[3][18]
Activity	Inactive	Ser-ADPr	[3]	

## Key Experimental Protocols

### Protocol 1: Identification of MArYlated Proteins using "Clickable" NAD<sup>+</sup> Analogs

This protocol outlines a chemical proteomics approach to identify substrates of mARTs by metabolically labeling cells with an NAD<sup>+</sup> analog that can be "clicked" to a reporter tag for enrichment and identification.[19][20][21]





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Methodology:

- **Metabolic Labeling:** Culture mammalian cells (e.g., MDA-MB-231) in standard growth medium.[19] Supplement the medium with a clickable NAD<sup>+</sup> precursor, such as 2-alkyne adenosine (2YnAd), and incubate for a desired period (e.g., 4-24 hours) to allow for metabolic conversion into alkyne-NAD<sup>+</sup> and incorporation into proteins by cellular ARTs.[19][20]
- **Cell Lysis:** Harvest cells, wash with PBS, and lyse in a buffer containing detergents (e.g., SDS) and protease/phosphatase inhibitors to denature proteins and prevent degradation.
- **Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** To the cell lysate, add the click-chemistry reaction cocktail containing Biotin-Azide, a copper(I) source (e.g., CuSO<sub>4</sub> with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).[22] Incubate at room temperature to covalently link biotin to the alkyne-modified, ADP-ribosylated proteins.
- **Enrichment of Biotinylated Proteins:** Add streptavidin-conjugated magnetic beads to the lysate and incubate to capture the biotinylated proteins.[9]
- **Washing and Digestion:** Wash the beads extensively with high-salt and detergent buffers to remove non-specifically bound proteins.[9] Perform an on-bead tryptic digest to release peptides from the captured proteins for mass spectrometry analysis.
- **LC-MS/MS Analysis:** Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] Identify proteins that are significantly enriched in the labeled sample compared to a negative control (e.g., cells not treated with the alkyne precursor) to determine the candidate ADP-ribosylome.[19]

## Protocol 2: In Vitro PARP10 Substrate Screening with Protein Microarrays

This protocol describes a high-throughput method to identify potential substrates of a specific mART, such as PARP10, using a protein microarray.[9][23]

Methodology:

- **Array Preparation:** Obtain a protein microarray containing thousands of purified human proteins spotted onto a solid support.

- **Blocking:** Block the microarray with a suitable blocking buffer (e.g., BSA in TBST) to prevent non-specific binding of the enzyme.
- **Enzymatic Reaction:** Prepare a reaction mixture containing purified, active PARP10 enzyme and a labeled NAD<sup>+</sup> analog (e.g., biotinylated-NAD<sup>+</sup>).<sup>[9]</sup> As a negative control, prepare an identical mixture without the PARP10 enzyme.
- **Incubation:** Apply the reaction mixture (and the control mixture to a separate, identical array) and incubate at 30°C for 1-2 hours to allow for the MARYlation of substrate proteins on the array.
- **Washing:** Wash the arrays thoroughly to remove the enzyme and excess biotin-NAD<sup>+</sup>.
- **Detection:** Incubate the arrays with a fluorescently-labeled streptavidin conjugate (e.g., Streptavidin-Cy5).
- **Scanning and Analysis:** Scan the microarrays using a suitable microarray scanner.<sup>[9]</sup> Quantify the fluorescence intensity of each spot. True substrates will exhibit a significantly higher signal on the PARP10-treated array compared to the no-enzyme control, indicating they have been biotin-ADP-ribosylated by PARP10.<sup>[9]</sup>

## Therapeutic Implications and Future Directions

The expanding world of non-canonical ADP-ribosylation presents numerous opportunities for therapeutic intervention. Inhibitors of mARTs like PARP10 and PARP14 are being explored for their potential in oncology and immunology.<sup>[2]</sup> Furthermore, understanding the role of hydrolases like ARH3 and MacroD1/2 in disease could unveil new therapeutic targets. For instance, modulating ARH3 activity could impact outcomes in certain cancers and neurodegenerative disorders linked to stress-induced PARP activation.<sup>[11][24]</sup> The direct activation of the TRPM2 channel by free ADPr also positions it as a key drug target for inflammatory conditions and ischemia-reperfusion injury.<sup>[14]</sup> As research continues to unravel the substrates and functions governed by these non-canonical pathways, the potential for developing novel, highly specific therapeutics will undoubtedly grow.

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